2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)aceticacid

Description

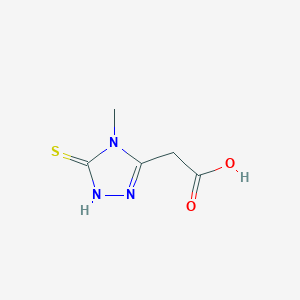

2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid is a triazole-based derivative characterized by a methyl group at the 4-position and a sulfanyl (-SH) group at the 5-position of the triazole ring, with an acetic acid moiety attached to the 3-position. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological and material science applications. Its molecular formula is C₆H₈N₃O₂S, with a molecular weight of 195.21 g/mol.

The synthesis of this compound typically involves cyclocondensation reactions of thiosemicarbazides or substitution reactions on preformed triazole rings. For instance, analogous triazole-acetic acid derivatives are synthesized via alkylation of triazole-thiol intermediates with bromoacetamide or bromoacetic acid under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

Molecular Formula |

C5H7N3O2S |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetic acid |

InChI |

InChI=1S/C5H7N3O2S/c1-8-3(2-4(9)10)6-7-5(8)11/h2H2,1H3,(H,7,11)(H,9,10) |

InChI Key |

KJNSQKVKYMSAJP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=S)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate, which is then hydrolyzed to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted triazole derivatives.

Scientific Research Applications

2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the triazole ring can form strong interactions with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Amino groups (e.g., 4-NH₂) can reduce antiradical activity when converted to salts, likely due to carboxyl group blocking . Benzyl and dichlorophenyl substituents are associated with broad-spectrum pharmacological activities, including fungicidal and antitumoral effects .

Physicochemical Properties :

- The 4-methyl-5-sulfanyl derivative has a lower molecular weight (195.21 g/mol) compared to bulkier analogues (e.g., 406.28 g/mol for the dichlorophenyl variant), suggesting better solubility in polar solvents .

- Density and boiling point predictions for the chlorophenyl derivative (1.495 g/cm³; 517.4°C) highlight its stability under high-temperature conditions .

Synthetic Flexibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.